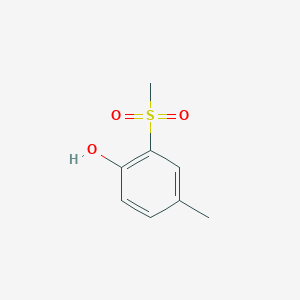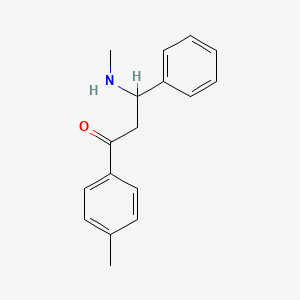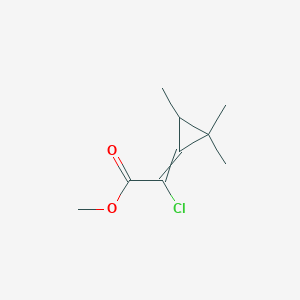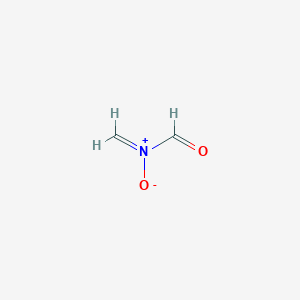![molecular formula C16H15ClO4 B14398696 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one CAS No. 88639-77-4](/img/structure/B14398696.png)
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired pyranone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-oxo-6-methyl-2H-pyran-2-one.
Reduction: Formation of 3-[1-(4-Chlorophenyl)-3-hydroxybutyl]-4-hydroxy-6-methyl-2H-pyran-2-one.
Substitution: Formation of derivatives with substituted groups on the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Fluorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Methylphenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Eigenschaften
CAS-Nummer |
88639-77-4 |
|---|---|
Molekularformel |
C16H15ClO4 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C16H15ClO4/c1-9(18)7-13(11-3-5-12(17)6-4-11)15-14(19)8-10(2)21-16(15)20/h3-6,8,13,19H,7H2,1-2H3 |
InChI-Schlüssel |
HZRXFLMNOJQAAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)C)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


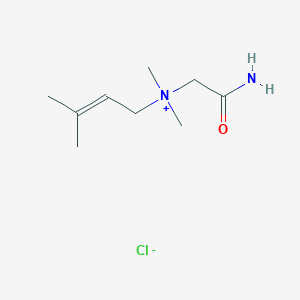
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

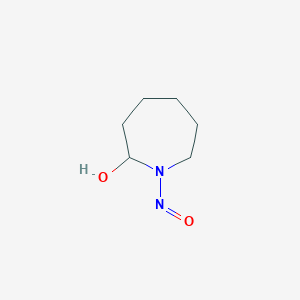
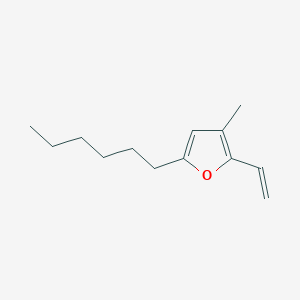
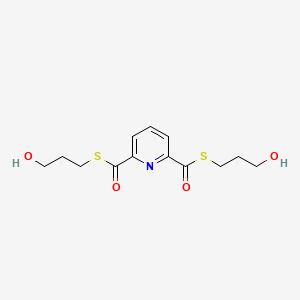
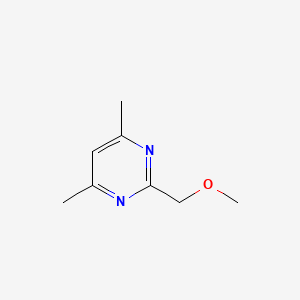
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
